1. Linagliptin* Compound Description: Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione) is a FDA-approved drug used for the treatment of type 2 diabetes. [] It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] Linagliptin exhibits high potency and a long duration of action, allowing for once-daily dosing. [, ]* Relevance: Linagliptin shares the core purine-2,6-dione structure with 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione. Both compounds also possess a substituted piperidine ring at the 8-position of the purine scaffold. These structural similarities suggest potential shared pharmacological activity, particularly as DPP-4 inhibitors.
2. Sitagliptin* Compound Description: Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one) is another FDA-approved drug used to manage type 2 diabetes. [] Similar to linagliptin, it acts as a DPP-4 inhibitor. []* Relevance: While Sitagliptin doesn't share the core purine structure of 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione, it is included here due to its shared therapeutic target. Both compounds are documented DPP-4 inhibitors, suggesting potential overlap in their mechanism of action and therapeutic applications.
3. Alogliptin* Compound Description: Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile) is a FDA-approved medication for type 2 diabetes. [] It is also classified as a DPP-4 inhibitor. [] * Relevance: Similar to sitagliptin, alogliptin is structurally distinct from 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione but shares the common target of DPP-4 inhibition. This suggests the potential for overlapping pharmacological effects and therapeutic applications.
4. Vildagliptin* Compound Description: Vildagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] Studies have shown that BI 1356 (linagliptin) has a longer duration of action compared to vildagliptin. [, ] * Relevance: Though the specific structure of vildagliptin is not provided, it is classified as a DPP-4 inhibitor, similar to 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione. This shared target suggests they may have similar mechanisms of action and potential therapeutic applications in diabetes management.
5. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)* Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. They were also evaluated for their affinities for α1- and α2-adrenoreceptors. []* Relevance: This compound shares a similar core structure with 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione, including the purine-2,6-dione moiety and a piperazine ring substituent. The presence of different substituents on the piperazine ring and at the 7-position of the purine ring in these compounds might contribute to their varying pharmacological profiles.
6. 7-(2-{4-[1-(3,4-di-Chlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 8)* Compound Description: This compound demonstrated the most potent vasodilator activity within a series of synthesized xanthene derivatives, exhibiting greater activity than the reference drug cilostazol. []* Relevance: This compound shares the purine-2,6-dione core and a piperazine ring substituent with 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione. The presence of a dichlorophenyl moiety in both compounds, albeit at different positions and with distinct linker groups, suggests a possible contribution of this structural feature to their pharmacological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.